molecular formula C5H6BClO2S B15318679 ((5-Chlorothiophen-2-yl)methyl)boronic acid

((5-Chlorothiophen-2-yl)methyl)boronic acid

Cat. No.: B15318679
M. Wt: 176.43 g/mol
InChI Key: QBDXEQHNCPWFLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

((5-Chlorothiophen-2-yl)methyl)boronic acid is a chemical compound characterized by a boronic acid functional group attached to a 5-chlorothiophen-2-ylmethyl moiety

Synthetic Routes and Reaction Conditions:

  • Boronic Acid Synthesis: The compound can be synthesized through the reaction of 5-chlorothiophene-2-carboxaldehyde with a suitable boronic acid derivative under mild conditions.

  • Industrial Production Methods: Large-scale production typically involves optimizing reaction conditions to achieve high yield and purity. This may include the use of catalysts and controlled reaction environments.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form corresponding boronic esters or acids.

  • Reduction: Reduction reactions can convert the boronic acid to its corresponding borane derivative.

  • Substitution: The compound can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and metal catalysts.

  • Reduction: Typical reducing agents include sodium borohydride.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.

Major Products Formed:

  • Boronic Esters: Resulting from oxidation reactions.

  • Borane Derivatives: Resulting from reduction reactions.

  • Substituted Derivatives: Resulting from substitution reactions.

Scientific Research Applications

Chemistry: The compound is used in organic synthesis and as a reagent in various chemical reactions. Biology: It serves as a tool in biochemical studies, particularly in the study of enzyme mechanisms. Medicine: Industry: Utilized in material science for the development of new materials with unique properties.

Mechanism of Action

The mechanism by which ((5-Chlorothiophen-2-yl)methyl)boronic acid exerts its effects involves its interaction with biological targets and pathways. The boronic acid group can form reversible covalent bonds with amino acids, influencing enzyme activity and protein function.

Comparison with Similar Compounds

  • Boronic Acids: Other boronic acids with different substituents.

  • Thiophene Derivatives: Compounds containing thiophene rings with various functional groups.

  • Chlorinated Compounds: Other chlorinated organic compounds.

Uniqueness: ((5-Chlorothiophen-2-yl)methyl)boronic acid is unique due to its specific combination of the boronic acid group and the chlorothiophene moiety, which imparts distinct chemical and biological properties.

This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields

Properties

Molecular Formula

C5H6BClO2S

Molecular Weight

176.43 g/mol

IUPAC Name

(5-chlorothiophen-2-yl)methylboronic acid

InChI

InChI=1S/C5H6BClO2S/c7-5-2-1-4(10-5)3-6(8)9/h1-2,8-9H,3H2

InChI Key

QBDXEQHNCPWFLV-UHFFFAOYSA-N

Canonical SMILES

B(CC1=CC=C(S1)Cl)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.